1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a chlorinated thiophene ring attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the chlorothiophene intermediate, followed by its coupling with a dihydropyridine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorothiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 1-[(5-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester
Comparison: Compared to similar compounds, 1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a chlorothiophene ring and a dihydropyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
- Molecular Weight : 273.73 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, a related thienyl-pyridine compound demonstrated larvicidal activity against Mythimna separata and Plutella xylostella, achieving lethality rates of 60% and 100% at a concentration of 200 mg/L, respectively . This suggests that the thienyl moiety may enhance biological activity.
Anticancer Properties
Research has shown that pyridine derivatives can inhibit cancer cell proliferation. A study focusing on similar compounds found that they effectively targeted various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific interactions with cellular pathways remain an area for further investigation.
The biological activity of 1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine derivatives may be attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : They may also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thienyl-pyridine compounds against various pathogens. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of the thiophene ring in enhancing antimicrobial properties .
Compound | Target Pathogen | Concentration (mg/L) | Lethality Rate (%) |
---|---|---|---|
A | Plutella xylostella | 200 | 100 |
B | Mythimna separata | 200 | 60 |
Study on Anticancer Activity
Another study focused on the anticancer potential of pyridine derivatives found that these compounds could induce apoptosis in cancer cell lines such as HeLa and MCF7. The study reported IC50 values in the micromolar range, indicating significant cytotoxicity .
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-6-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-9-3-2-8(17-9)6-13-5-7(11(15)16)1-4-10(13)14/h1-5H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYNYOGVMBFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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